molecular formula C19H13F3N4O4 B2676864 Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-32-6

Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2676864
M. Wt: 418.332
InChI Key: WEZORHASZDUBMY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a phenyl ring, a trifluoromethyl group, and a diazenyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route. However, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent, and the diazenyl group could be formed through a diazotization reaction.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, could impart rigidity to the molecule. The phenyl and trifluoromethyl groups are both electron-withdrawing, which could influence the compound’s reactivity.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the diazenyl group suggests that it could participate in reactions involving the nitrogen-nitrogen double bond, such as coupling reactions with other aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents.


Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyridazine Derivatives : Through reactions with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride, researchers have synthesized pyridazine derivatives with potential for further chemical modification and investigation into their reactivity and applications (Abdallah et al., 2007).
  • Novel Herbicidal Activities : Pyridazine derivatives have shown promising bleaching and herbicidal activities, suggesting their potential in agricultural applications. Certain derivatives exhibited significant herbicidal activity at low doses, highlighting the importance of specific substituent groups for activity enhancement (Xu et al., 2012).
  • Fluorescence Properties : The study of 4′-hydroxystyryldiazines and their fluorescence emission under different pH conditions and solvents has revealed their potential as environmentally and pH-sensitive probes for biological systems, indicating applications in bioimaging and diagnostics (Haroutounian & Katzenellenbogen, 1995).

Chemical Properties and Applications

  • Keto–Enol Tautomerism : Research into the synthesis of pyridazinone derivatives has provided evidence of keto–enol tautomerism, offering insights into the chemical behavior and stability of such compounds, which could influence their practical applications in chemical synthesis and material science (Hovakimyan et al., 2004).
  • Synthesis of Methyl Esters : The synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from mixtures of methyl esters, urea, and substituted benzaldehydes has led to compounds with potential for further exploration in materials science and catalysis (Gein et al., 2009).

Potential for Novel Applications

  • Water Oxidation : The development of Ru complexes for water oxidation, involving ligands related to pyridazine structures, points towards applications in sustainable energy, specifically in the field of artificial photosynthesis and the development of renewable energy technologies (Zong & Thummel, 2005).
  • Bisheteroaryl Bisazo Dyes : The synthesis and characterization of novel bisheteroaryl bisazo dyes based on pyridazine derivatives, and their application on polyester fabrics, suggest their utility in the textile industry, offering new avenues for fabric dyeing with enhanced color properties and fastness (Modi & Patel, 2013).

Safety And Hazards

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis, depending on its reactivity, stability, and other properties.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult with a qualified chemist or researcher when working with new compounds.


properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O4/c1-30-18(29)15-16(27)14(17(28)26(25-15)13-8-3-2-4-9-13)24-23-12-7-5-6-11(10-12)19(20,21)22/h2-10,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZORHASZDUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C(=C1O)N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate

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